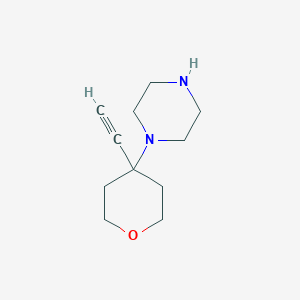

1-(4-Ethynyloxan-4-yl)piperazine

Description

1-(4-Ethynyloxan-4-yl)piperazine is a piperazine derivative featuring a tetrahydropyran (oxane) ring substituted with an ethynyl group at the 4-position. Piperazine derivatives are widely studied in medicinal chemistry due to their versatility in interacting with biological targets, including receptors, enzymes, and transporters.

Properties

Molecular Formula |

C11H18N2O |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

1-(4-ethynyloxan-4-yl)piperazine |

InChI |

InChI=1S/C11H18N2O/c1-2-11(3-9-14-10-4-11)13-7-5-12-6-8-13/h1,12H,3-10H2 |

InChI Key |

NXESEOCPYIZHIM-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1(CCOCC1)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethynyloxan-4-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . One common method involves the reaction of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a base such as DBU, followed by deprotection and selective intramolecular cyclization .

Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic amination of alcohols or the catalytic cyclization of N-β-hydroxyethyl-1,2-ethylenediamine . The process is carried out in a fixed-bed reactor using catalysts such as Cu–Cr–La/γ-Al₂O₃, which enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethynyloxan-4-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using halogenated reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenated reagents such as bromoalkanes or chloroalkanes.

Major Products:

Oxidation: Formation of corresponding oxides or ketones.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-(4-Ethynyloxan-4-yl)piperazine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

Medicine: Explored for its potential as an antihistamine, anti-inflammatory, and anticancer agent.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethynyloxan-4-yl)piperazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Cytotoxic Piperazine Derivatives

Piperazines with bulky aromatic substituents, such as 1-(4-chlorobenzhydryl)piperazine derivatives, demonstrate potent cytotoxicity against cancer cell lines (e.g., liver, breast, colon). Key findings include:

- Activity : Compound 5a (1-(4-chlorobenzhydryl)piperazine derivative) showed time-dependent cytotoxicity, indicating sustained stability in biological systems.

- Mechanism : Growth inhibition via cell cycle arrest or apoptosis, though exact targets remain uncharacterized .

Table 1: Cytotoxicity of Selected Piperazine Derivatives

Receptor-Targeted Piperazines

Dopamine D₂ Receptor Affinity :

- 2-Methoxyphenylpiperazines: Derivatives like 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine exhibit high dopamine D₂ receptor affinity (sub-nanomolar Ki values), critical for antipsychotic drug design. Docking studies reveal interactions with orthosteric and allosteric binding sites .

5-HT Receptor Modulation :

- 5-HT₁ₐ Selectivity : 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (Ki = 0.6 nM) shows higher 5-HT₁ₐ affinity than serotonin itself, attributed to extended hydrophobic substituents .

- 5-HT₁ᵦ/₂ Activity : 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP) are 5-HT₁ᵦ-selective agonists but exhibit variable effects on sympathetic nerve discharge (e.g., increased or decreased activity depending on dose) .

Table 2: Receptor Binding Profiles

Antibacterial and Antifungal Piperazines

- Antibacterial Activity : Substituted phenylpiperazines (e.g., 4e-4g ) inhibit bacterial growth via DNA topoisomerase II inhibition. Bulky substituents (e.g., nitro groups) reduce activity due to steric hindrance .

- Antifungal Virulence Inhibition: 1-(4-Methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)piperazine (1c) suppresses Candida albicans hyphae formation, a key virulence factor, at 400 µM .

Physicochemical and Functional Properties

- Hydrophilic Derivatives : 1-(2-Hydroxyethyl)-4-(2-hydroxypropyl)piperazine (HEHPP) exhibits high water solubility (miscible in all ratios) and moderate corrosion rates (1.626 mm/a on stainless steel), making it suitable for industrial applications like SO₂ scrubbing .

- Antioxidant Activity: 1-(4-Methylphenoxyethyl)piperazine enhances superoxide dismutase (SOD) activity by 30%, while chlorine substituents reduce efficacy due to electron-withdrawing effects .

Biological Activity

1-(4-Ethynyloxan-4-yl)piperazine is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C12H15N3O

- Molecular Weight : 219.26 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a piperazine ring substituted with an ethynyl group, which may influence its interaction with biological targets.

1-(4-Ethynyloxan-4-yl)piperazine is believed to exert its biological effects primarily through the modulation of neurotransmitter systems. Specifically, it may interact with serotonin and dopamine receptors, which are critical in regulating mood, cognition, and reward pathways.

Antidepressant Effects

Recent studies have indicated that derivatives of piperazine compounds exhibit antidepressant-like effects in animal models. For instance, a study demonstrated that administration of 1-(4-Ethynyloxan-4-yl)piperazine led to significant reductions in depressive behaviors in mice subjected to the forced swim test.

Antitumor Activity

Research has also explored the antitumor potential of this compound. In vitro studies showed that 1-(4-Ethynyloxan-4-yl)piperazine inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Neuroprotective Properties

Another area of interest is the neuroprotective effect of this compound against oxidative stress. In a model of neurodegeneration, treatment with 1-(4-Ethynyloxan-4-yl)piperazine reduced neuronal cell death and improved cognitive function in rodents exposed to neurotoxic agents.

Data Table: Summary of Biological Activities

| Biological Activity | Model/System | Outcome | Reference |

|---|---|---|---|

| Antidepressant | Forced Swim Test (mice) | Reduced depressive behavior | |

| Antitumor | Cancer Cell Lines | Inhibited cell proliferation | |

| Neuroprotective | Neurodegeneration Model | Reduced neuronal death |

Case Study 1: Antidepressant Activity

In a controlled study involving mice, researchers administered varying doses of 1-(4-Ethynyloxan-4-yl)piperazine over two weeks. Behavioral assessments indicated a dose-dependent reduction in immobility time during forced swim tests, suggesting potential as an antidepressant agent.

Case Study 2: Cancer Cell Proliferation

A laboratory investigation assessed the effects of 1-(4-Ethynyloxan-4-yl)piperazine on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound displayed IC50 values of 15 µM and 20 µM respectively, indicating significant cytotoxicity and potential for further development as an anticancer drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.